molecular formula C17H14N2O5 B11451584 9-(3-nitrophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

9-(3-nitrophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No.: B11451584
M. Wt: 326.30 g/mol
InChI Key: FUTGDSQNHGQVTB-UHFFFAOYSA-N
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Description

9-(3-nitrophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 9-(3-nitrophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one involves several steps. One common method includes the reaction of 3-nitrobenzaldehyde with a suitable dioxinoquinoline precursor under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents for these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9-(3-nitrophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3-nitrophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as quinine and chloroquine. Compared to these compounds, 9-(3-nitrophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has unique structural features that may confer different biological activities and chemical reactivity. The presence of the nitrophenyl group and the dioxinoquinoline structure distinguishes it from other quinoline derivatives .

Properties

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

9-(3-nitrophenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one

InChI

InChI=1S/C17H14N2O5/c20-17-8-12(10-2-1-3-11(6-10)19(21)22)13-7-15-16(9-14(13)18-17)24-5-4-23-15/h1-3,6-7,9,12H,4-5,8H2,(H,18,20)

InChI Key

FUTGDSQNHGQVTB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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